Monochlorobimane
Description
Properties
IUPAC Name |
7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPVTCEECPFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227249 | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76421-73-3 | |
| Record name | Monochlorobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monochlorobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76421-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
In Vivo Formulation Strategies
For animal studies, this compound is reconstituted in a DMSO-based master liquid, followed by sequential addition of PEG300, Tween 80, and distilled water to enhance bioavailability. A typical formulation involves:
- Dissolving 10 mg in 220 µL DMSO.
- Mixing with 440 µL PEG300.
- Adding 660 µL Tween 80 and 1,540 µL ddH$$_2$$O.
Assay Protocols for Glutathione Quantification
Tissue Homogenate-Based Method
Kamencic et al. (2000) established a fluorometric protocol for measuring GSH in liver tissue:
- Homogenate Preparation : Liver tissue is homogenized in ice-cold buffer (pH 7.4).
- Reaction Setup : Add this compound to a final concentration of 25–100 µM alongside glutathione S-transferase (1 U/mL).
- Incubation : 30 minutes at room temperature.
- Fluorometric Analysis : Measure the GSH-Monochlorobimane adduct at 394/490 nm using a microtiter reader.
Cell Culture Applications
In cultured astrocytes, this compound (10–50 µM) is added directly to the medium, permeating cells within 10 minutes. The reaction is terminated by washing with PBS, and fluorescence is quantified via flow cytometry.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC) Cross-Validation
Studies comparing this compound-based assays with HPLC demonstrate comparable accuracy ($$R^2 = 0.92$$) in GSH quantification, validating its reliability.
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FTIR) of this compound reveals characteristic peaks at 1,717 cm$$^{-1}$$ (C=O stretch) and 1,643 cm$$^{-1}$$ (C=C aromatic), ensuring batch consistency. Nuclear magnetic resonance (NMR) further confirms structural integrity, with distinct signals at δ 198.2 ppm (C-4 carbonyl) and δ 27.1 ppm (methyl groups).
Comparative Analysis of Chlorinated Probes
This compound’s selectivity for GSH surpasses that of dichlorobimane, which reacts nonspecifically with cysteine and plasma thiols. Its lower optimal concentration (25 µM vs. 100 µM for older protocols) minimizes cellular toxicity while maintaining signal fidelity.
Chemical Reactions Analysis
Types of Reactions: Monochlorobimane primarily undergoes substitution reactions with thiols. It reacts with glutathione and other thiols to form fluorescent conjugates. This reaction is catalyzed by glutathione-S-transferases .
Common Reagents and Conditions:
Reagents: Glutathione, N-acetylcysteine, mercaptopurine, peptides.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH and temperature.
Major Products: The major product of the reaction between this compound and glutathione is the fluorescent glutathione-monochlorobimane conjugate, which can be easily detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Visualization of Glutathione in Live Organisms
One of the most significant applications of monochlorobimane is its ability to visualize and quantify GSH levels in live organisms, particularly in zebrafish embryos. MCB reacts with GSH to form a fluorescent adduct that can be visualized using fluorescence microscopy. This method allows researchers to monitor GSH distribution and changes in response to xenobiotic exposure throughout development.
Case Study: Zebrafish Embryos
- Objective: To visualize S-glutathionylation in developing zebrafish embryos.
- Method: this compound staining followed by fluorescence microscopy.
- Findings: The study demonstrated that MCB could effectively visualize GSH levels and their alterations during organogenesis. This technique is advantageous over traditional methods such as High-Performance Liquid Chromatography (HPLC) because it allows for real-time monitoring of GSH dynamics without the need for sample termination .
Flow Cytometry Applications
This compound is also employed in flow cytometry to measure intracellular GSH levels in individual cells. This application is crucial for understanding cellular redox states and responses to oxidative stress.
Data Table: Flow Cytometry Studies Using MCB
| Study Reference | Cell Type | Findings |
|---|---|---|
| Various cell lines | Developed an assay for detecting free GSH levels. | |
| Human cancer cells | Used MCB for quantifying cellular redox states. |
Investigating Redox States in Cancer Research
In cancer research, MCB has been utilized to explore the role of GSH in tumor biology and treatment responses. By labeling cells with MCB, researchers can assess how GSH levels correlate with cancer progression and treatment efficacy.
Case Study: Colon Carcinoma Cells
- Objective: To analyze the impact of dietary compounds on the Wnt signaling pathway.
- Method: this compound labeling followed by flow cytometry.
- Findings: The study indicated that alterations in GSH levels influenced key signaling pathways involved in cancer progression .
Drug Metabolism Studies
MCB has been used to study the metabolism of various drugs, particularly those requiring detoxification through conjugation with GSH. This application is vital for understanding how drugs are processed within the body and can inform drug development strategies.
Case Study: Ivermectin Detoxification
- Objective: To investigate the detoxification mechanisms of ivermectin.
- Method: Measurement of fluorescent products formed from MCB-GSH conjugation.
- Findings: The study revealed that specific transporters and enzymes are involved in the detoxification process, highlighting the role of GSH in drug metabolism .
Toxicological Assessments
In toxicology, this compound serves as a valuable tool for assessing cellular responses to toxic agents by measuring changes in GSH levels. This application helps elucidate mechanisms of toxicity and potential protective strategies.
Case Study: Xenobiotic Exposure
- Objective: To evaluate the effects of xenobiotics on cellular redox states.
- Method: this compound staining followed by fluorescence measurement.
- Findings: The research demonstrated significant alterations in GSH levels upon exposure to various toxicants, providing insights into cellular defense mechanisms against oxidative stress .
Mechanism of Action
Monochlorobimane exerts its effects by reacting with thiols to form fluorescent conjugates. The reaction is catalyzed by glutathione-S-transferases, which facilitate the conjugation of this compound with glutathione. The resulting fluorescent product can be detected and quantified, providing insights into the cellular glutathione levels and redox state .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sensitivity and Detection Limits
MCB is widely used for GSH detection but exhibits lower sensitivity compared to newer probes. For instance, Na-8, a fluorogenic probe, demonstrated a 5-fold fluorescence difference between GSH-rich HepG2 and normal L02 cells, whereas MCB showed only a 2-fold difference under identical conditions . This highlights Na-8’s superior sensitivity for detecting subtle GSH variations in cancer cells.
Ortho-phthalaldehyde (OPA), another GSH probe, is often compared to MCB. While OPA reacts directly with GSH without requiring enzymatic catalysis, it lacks cellular compartment specificity. Capek et al. (2017) reported that MCB-based assays correlated well with OPA results in intact cells, but MCB’s dependence on GST activity necessitates careful validation in GST-deficient systems .
Specificity and Reaction Mechanisms
MCB’s enzyme-dependent reaction contrasts with monobromobimane (mBBr), which reacts spontaneously with thiols. mBBr labels both GSH and non-GSH thiols (e.g., cysteine), reducing specificity but enabling broader thiol profiling . MCB’s reliance on GST catalysis enhances GSH specificity but limits utility in cells with low GST activity, such as human tumor lines expressing GST-pi .
Acridine orange and Cell Tracker Blue are vacuolar dyes that compete with MCB for transport mechanisms.
Kinetic Parameters and GST Isozyme Dependence
MCB’s efficiency varies dramatically across GST isoforms (Table 1):
| GST Isozyme | Species | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (µM⁻¹·min⁻¹) |
|---|---|---|---|---|
| GST B1B2 (basic) | Human | 354 | 33.3 | 0.094 |
| GST B2B2 (basic) | Human | 283 | 34.6 | 0.122 |
| GST 1-2 (basic) | Rat | 199 | 35.5 | 0.178 |
| GST pi (acidic) | Human | 264 | 1.99 | 0.0075 |
| GST 3-3/3-4 (mu) | Rat | 2.6 | 35.1 | 13.5 |
Rat GSTs (e.g., mu-class GST 3-3/3-4) exhibit ~10–80× higher catalytic efficiency (kcat/Km) for MCB than human GST-pi, explaining the need for 1000 µM MCB in human cells versus 10 µM in rodent cells .
Key Research Findings
Species-Specific Limitations : MCB labels 75% of GSH in hamster cells at 10 µM but <4% in human cells at the same concentration. Human cells require 1000 µM MCB to achieve 60–88% labeling .
GST Isozyme Impact : The predominance of GST-pi in human tumors reduces MCB’s utility, necessitating supplemental GST enzymes for accurate GSH quantification in tissue homogenates .
Validation Against Gold Standards : MCB-based fluorescence correlates strongly with HPLC and spectrophotometric assays in rodent cells but underestimates GSH in human cells unless GST is added .
Comparative Advantages and Limitations
| Probe | Sensitivity | Specificity | GST-Dependent | Applications |
|---|---|---|---|---|
| MCB | Moderate | High (GSH) | Yes | Rodent cells, GST-rich systems |
| Na-8 | High | High (GSH) | No | Cancer cell GSH profiling |
| mBBr | Moderate | Low (thiols) | No | Broad thiol detection |
| OPA | High | Moderate | No | Intact cell assays |
Biological Activity
Monochlorobimane (MCB) is a fluorescent probe extensively used in biological research to study the dynamics of glutathione (GSH), a critical antioxidant in cellular redox homeostasis. This article delves into the biological activity of MCB, highlighting its applications, mechanisms, and relevant research findings.
Overview of this compound
This compound is a small thiol-specific dye that forms a fluorescent conjugate with glutathione, allowing for the visualization and quantification of GSH levels in various biological systems. The compound is particularly valuable due to its ability to selectively bind to GSH over other small thiols, making it a useful tool for studying oxidative stress and detoxification processes.
The mechanism by which MCB operates involves its conjugation with GSH, catalyzed by glutathione S-transferase (GST). This reaction leads to the formation of a fluorescent GSH-MCB adduct, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity correlates with the intracellular levels of GSH, providing insights into cellular redox states.
Applications in Research
- Visualization of GSH Dynamics : MCB has been employed in live imaging studies, particularly in zebrafish embryos. This model allows researchers to visualize changes in GSH distribution and utilization during development and in response to xenobiotic exposure .
- Quantification of Cellular Redox States : MCB is used to assess the redox status of cells under various conditions. For instance, studies have shown that MCB fluorescence can indicate changes in GSH levels due to oxidative stress or treatment with cytotoxic agents .
- Investigating Disease Mechanisms : The probe has been utilized to explore pathological conditions characterized by altered redox states, such as cancer and neurodegenerative diseases. For example, research has indicated that MCB can help differentiate between cell lines with varying GSH levels, thus aiding in understanding disease mechanisms .
Case Study 1: Zebrafish Embryo Model
A study utilized MCB to visualize GSH levels in zebrafish embryos exposed to environmental toxins. The results demonstrated that MCB effectively highlighted changes in GSH localization, providing insights into how early life exposures can affect developmental outcomes .
Case Study 2: Human Peripheral Blood Mononuclear Cells
In another investigation, MCB was used to quantify GSH levels in human peripheral blood mononuclear cells (PBMC). The study found that while MCB could label GSH, the fluorescence was significantly influenced by alternative metabolic pathways and rapid excretion of the GSH-MCB adduct from cells, indicating limitations in using MCB as a specific probe for certain cell types .
Research Findings
Limitations and Considerations
While this compound is a powerful tool for studying glutathione dynamics, researchers must consider several limitations:
- Specificity Issues : The lack of specificity in certain cell types can lead to misleading results; alternative pathways may influence fluorescence readings .
- Detection Challenges : Fluorescence detection can be compromised under certain experimental conditions, necessitating careful optimization of protocols .
- Extracellular Interactions : The interactions between extracellular thiols and MCB may affect assay outcomes, complicating data interpretation .
Q & A
Q. What are the standard protocols for quantifying intracellular glutathione (GSH) using monochlorobimane (MCB)?
MCB is a cell-permeant, non-fluorescent probe that binds to thiols (primarily GSH) via glutathione S-transferase (GST)-mediated conjugation, forming a fluorescent adduct. Key methodological steps include:
- Incubation Conditions : Use 10–100 µM MCB for 30–60 minutes at 37°C .
- Inhibition of Efflux : Co-treatment with probenecid (1–2 mM) to block ATP-dependent export of the GSH-MCB adduct, improving signal retention in cells like fibroblasts .
- Calibration : Generate intracellular calibration curves using GSH-depleted cells (e.g., via buthionine sulfoximine) to account for background fluorescence .
Q. How does MCB compare to alternative probes like CellTracker Green CMFDA for GSH measurement?
- Spectral Properties : MCB requires UV excitation (∼394 nm), whereas CMFDA is compatible with argon-ion lasers (488 nm), making CMFDA preferable for flow cytometry and confocal microscopy .
- Sensitivity : CMFDA’s enzymatic product has a 5-fold higher fluorescence quantum yield than MCB, enabling lower detection limits .
- Specificity : MCB is GST-dependent, while CMFDA binds non-enzymatically to thiols, potentially capturing a broader thiol pool .
Q. What factors influence MCB fluorescence intensity in live-cell assays?
- GST Activity : Low GST expression (e.g., in human PBMCs) reduces conjugation efficiency, necessitating higher MCB concentrations .
- Cellular Efflux : Rapid export of the GSH-MCB adduct via organic anion transporters can lead to extracellular fluorescence accumulation .
- Alternative Thiol Targets : MCB may bind non-GSH thiols (e.g., cysteine residues), contributing to background noise .
Advanced Research Questions
Q. How can researchers address MCB’s limitations in human cell models with low GST activity?
- Kinetic Analysis : Use short incubation times (10–30 minutes) and extrapolate equilibrium fluorescence intensity via first-order kinetics to minimize adduct efflux .
- Alternative Probes : Monobromobimane (non-enzymatic binding) or mercury orange (488 nm excitation) may improve specificity in GST-deficient human cells .
- Validation : Cross-validate GSH levels with HPLC or enzymatic assays (e.g., GSH-400) to confirm MCB-derived data .
Q. How does cross-species variability in GST isoforms affect MCB applications?
- Rodent vs. Human Cells : MCB exhibits high specificity in rodent cells due to GST affinity but requires 2–3× higher concentrations in human cells to achieve comparable labeling .
- Cell-Type Specificity : GST activity varies across tissues; for example, PBMCs show negligible GST activity, leading to non-linear MCB-GSH adduct formation .
Q. What experimental strategies resolve contradictions between MCB-based GSH measurements and other methods?
Q. How can MCB be integrated into multi-parametric assays for oxidative stress studies?
- Co-Staining Protocols : Pair MCB with ROS probes (e.g., DCFDA) to correlate GSH depletion with oxidative stress .
- Flow Cytometry : Use MCB’s UV-excited fluorescence (∼490 nm emission) in parallel with FITC-labeled markers, ensuring spectral overlap is minimized .
Methodological Best Practices
Q. Optimizing MCB for adherent cell models
Q. Validating MCB specificity in novel cell types
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
